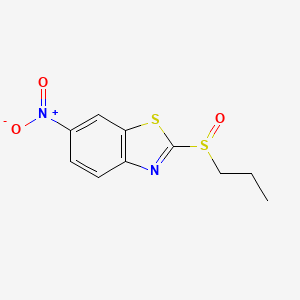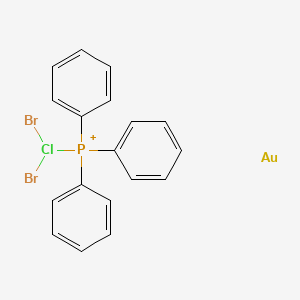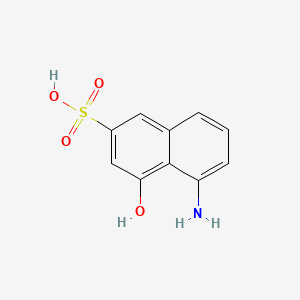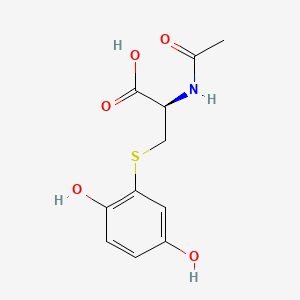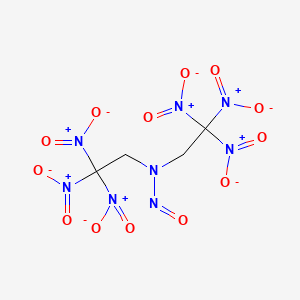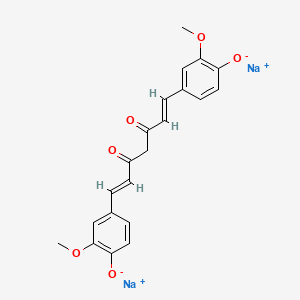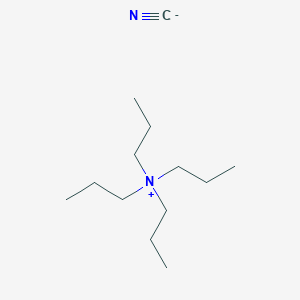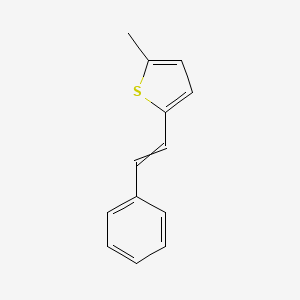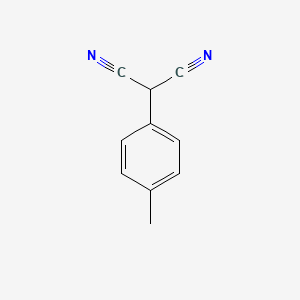
(4-Methylphenyl)propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(p-Methylphenyl)malononitrile is an organic compound characterized by the presence of a phenyl ring substituted with a methyl group at the para position and two cyano groups attached to a central carbon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (p-methylphenyl)malononitrile typically involves the reaction of p-methylbenzyl chloride with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the malononitrile anion attacks the benzyl chloride, resulting in the formation of (p-methylphenyl)malononitrile .
Industrial Production Methods: Industrial production of (p-methylphenyl)malononitrile may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: (p-Methylphenyl)malononitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with electron-deficient alkenes or alkynes, resulting in the formation of heterocyclic compounds.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones, forming substituted pyran or pyridine derivatives.
Common Reagents and Conditions:
Major Products Formed:
Cyclopentene Derivatives: Formed via cycloaddition reactions with dialkyl but-2-ynedioates.
Pyran Derivatives: Formed via condensation reactions with aldehydes.
科学的研究の応用
(p-Methylphenyl)malononitrile has a wide range of applications in scientific research:
作用機序
The mechanism of action of (p-methylphenyl)malononitrile and its derivatives often involves the activation of aldehydes via Knoevenagel condensation. This activation facilitates subsequent reactions, such as cycloaddition or condensation, leading to the formation of various bioactive compounds . The molecular targets and pathways involved in these reactions include cholinesterase inhibition and interactions with electron-deficient alkenes or alkynes .
類似化合物との比較
Phenacylmalononitrile: Contains a phenyl ring with a carbonyl group and two cyano groups.
Malononitrile Dimer:
Uniqueness: (p-Methylphenyl)malononitrile is unique due to the presence of the methyl group at the para position, which influences its reactivity and the types of products formed in its reactions.
特性
CAS番号 |
33534-88-2 |
|---|---|
分子式 |
C10H8N2 |
分子量 |
156.18 g/mol |
IUPAC名 |
2-(4-methylphenyl)propanedinitrile |
InChI |
InChI=1S/C10H8N2/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-5,10H,1H3 |
InChIキー |
MKESKUKRRHRYFZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


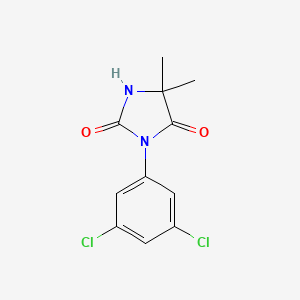

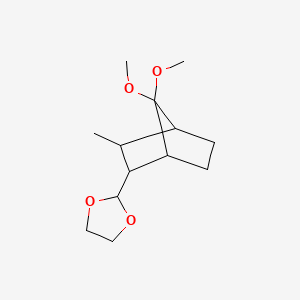
![3-Chlorobicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14679271.png)
